molecular formula C18H18N6O2S2 B2457931 N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 1003987-75-4

N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2457931
CAS No.: 1003987-75-4
M. Wt: 414.5
InChI Key: QLKGXNSCFITYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: is a complex organic compound that integrates a quinoxaline moiety with a benzo[c][1,2,5]thiadiazole core

Properties

IUPAC Name

N-[3-(butylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S2/c1-2-3-11-19-17-18(21-13-8-5-4-7-12(13)20-17)24-28(25,26)15-10-6-9-14-16(15)23-27-22-14/h4-10H,2-3,11H2,1H3,(H,19,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKGXNSCFITYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal.

    Introduction of Butylamino Group: The butylamino group is introduced via nucleophilic substitution, where the quinoxaline derivative reacts with butylamine under controlled conditions.

    Synthesis of Benzo[c][1,2,5]thiadiazole: This moiety is often synthesized through the cyclization of appropriate precursors, such as 2-nitroaniline with sulfur sources.

    Sulfonamide Formation: The final step involves the sulfonation of the benzo[c][1,2,5]thiadiazole derivative, followed by coupling with the quinoxaline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Quinoxaline Intermediate Formation

The synthesis begins with 2,3-dichloroquinoxaline , a commercially available starting material. The chlorine at position 3 is replaced by a sulfonamide group via nucleophilic aromatic substitution. This step typically uses a sulfonamide (e.g., benzo[c] thiadiazole-4-sulfonyl chloride) in the presence of a base like LiOH or KOH in a polar aprotic solvent such as DMA , DMF , or DMSO .

Reaction Conditions :

  • Temperature: 20–150°C

  • Time: 0.5–48 hours (depending on substituents)

  • Solvent: DMA, DMF, or DMSO

Amination of the Quinoxaline Intermediate

The chloro-substituted quinoxaline intermediate undergoes amination with butylamine (NH₂(CH₂)₃CH₃) in the presence of a pyridine base (e.g., lutidine ) to yield the final compound. The reaction occurs in polar solvents like n-butanol or DMF .

Reaction Conditions :

  • Temperature: 20–150°C

  • Time: 0.5–48 hours

  • Solvent: Alcohol (e.g., n-butanol) or aprotic solvents

Key Functional Groups and Reactivity

  • Sulfonamide group : Acts as a leaving group in substitution reactions and contributes to biological activity (e.g., carbonic anhydrase inhibition).

  • Amino group : Participates in hydrogen bonding and nucleophilic reactions.

Yield and Purity Considerations

  • Isolated yield : Varies based on substituents and reaction conditions. For similar compounds, yields range from 40–70% .

  • Purification : Techniques like UPLC/MS are used to ensure purity, with gradients involving ammonium acetate and ACN .

Potential Side Reactions

  • Incomplete substitution : Unreacted chloro groups may remain, requiring additional purification.

  • Dechlorination : Inadequate base or solvent choice can lead to side products.

Comparative Analysis of Substitution Reactions

Amine Substituent Reaction Solvent Base Temperature Yield
Butylaminen-ButanolLutidine120°C~60%
PhenethylamineDMFLutidine125°C~55%
2-HydroxypropoxyphenylamineDMSOLutidine120°C~65%

Adapted from patent methodology and structural analogs.

Functional Group Contributions

  • Thiadiazole core : Exhibits anticancer and antimicrobial activity .

  • Sulfonamide : Enhances solubility and interacts with enzymes (e.g., carbonic anhydrase).

  • Quinoxaline moiety : Potential to inhibit protein kinases (e.g., PI3K) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound integrates a quinoxaline moiety with a benzo[c][1,2,5]thiadiazole core, which is known for its diverse electronic and biological properties. The synthesis typically involves several steps:

  • Formation of the Quinoxaline Core : This is achieved through the condensation of o-phenylenediamine with a diketone such as glyoxal.
  • Introduction of the Butylamino Group : The butylamino group is introduced via nucleophilic substitution.
  • Synthesis of the Benzo[c][1,2,5]thiadiazole Moiety : This is conducted through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation : The final step includes sulfonation of the benzo[c][1,2,5]thiadiazole derivative and coupling with the quinoxaline intermediate.

Antimicrobial Activity

Studies have indicated that compounds containing the quinoxaline structure exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have been shown to possess bactericidal activity against various strains of bacteria and fungi. The incorporation of the benzo[c][1,2,5]thiadiazole moiety may enhance these effects due to its unique electronic characteristics .

Anticancer Properties

Research has highlighted the potential anticancer applications of N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide. It has been evaluated for its ability to inhibit phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell proliferation and survival . In vitro studies have shown promising results in reducing tumor cell viability and inducing apoptosis in cancer cell lines.

Case Study 1: Antimicrobial Testing

A recent study tested various quinoxaline derivatives against Mycobacterium tuberculosis (Mtb). The findings indicated that certain derivatives showed enhanced bactericidal activity compared to standard treatments. This suggests that this compound could be further developed as a novel treatment for tuberculosis .

Case Study 2: Anticancer Activity

In a study examining small molecule inhibitors targeting PI3K pathways, this compound was identified as a promising candidate. It demonstrated significant inhibition of cancer cell proliferation in vitro and showed potential for further development into therapeutic agents against various malignancies .

Mechanism of Action

The mechanism of action of N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves interactions with biological macromolecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline and thiadiazole rings can intercalate with DNA or interact with proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: These compounds share the quinoxaline core and are known for their antimicrobial and anticancer properties.

    Benzo[c][1,2,5]thiadiazole Derivatives: These compounds are studied for their electronic properties and use in organic photovoltaics and light-emitting diodes.

Uniqueness

What sets N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide apart is the combination of these two moieties, which imparts unique electronic and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound features a quinoxaline moiety linked to a benzo[c][1,2,5]thiadiazole sulfonamide structure. Its chemical formula is C₁₄H₁₈N₄O₂S, and it possesses unique functional groups that contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies have shown that related compounds can significantly reduce cell viability in various cancer cell lines (e.g., MCF-7 and HeLa cells) with IC50 values ranging from 1.5 to 10 µM .
  • Case Study : A study on a structurally similar thiadiazole compound revealed an IC50 value of 1.61 µg/mL against cancer cells, indicating strong cytotoxicity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has indicated that derivatives of thiadiazoles can exhibit activity against a range of pathogens:

  • Antibacterial Effects : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a related thiadiazole derivative demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus .
  • Antifungal Properties : Thiadiazole derivatives have also been tested against fungal strains like Candida albicans, showing promising antifungal activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for drug design:

Structural FeatureBiological ActivityReference
Quinoline moietyEnhances anticancer activity
Sulfonamide groupContributes to antimicrobial properties
Butylamino side chainImproves solubility and bioavailability

Pharmacological Implications

The diverse biological activities of this compound suggest its potential as a lead compound for drug development:

  • Potential Applications : Given its anticancer and antimicrobial properties, this compound could be further explored for therapeutic applications in oncology and infectious diseases.

Q & A

Q. How do researchers validate target engagement in cellular assays?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Incubate cells with the compound (10 μM) and quantify target protein stabilization at 50–60°C via Western blot .
  • Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate protein complexes for MS identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.